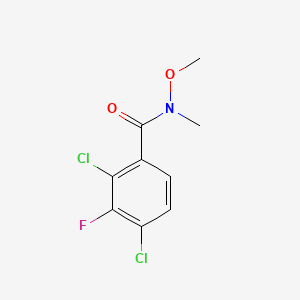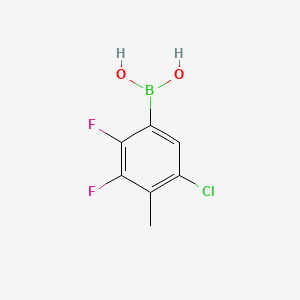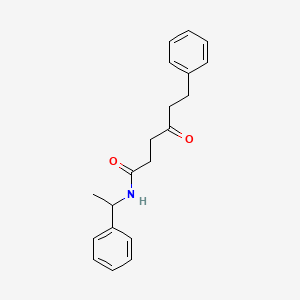
Difluoroboranyl-fluoro-(4-nitrophenyl)iminoammonium fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Difluoroboranyl-fluoro-(4-nitrophenyl)iminoammonium fluoride is a chemical compound with the molecular formula C6H4BF4N3O2 It is known for its unique structure, which includes a boron atom bonded to fluorine and nitrogen atoms, as well as a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of difluoroboranyl-fluoro-(4-nitrophenyl)iminoammonium fluoride typically involves the reaction of 4-nitroaniline with boron trifluoride etherate in the presence of a suitable solvent such as acetonitrile or dimethyl sulfoxide. The reaction is carried out under controlled temperature conditions, usually between 0°C and 25°C, to ensure the stability of the intermediate products. The final product is obtained through crystallization and purification processes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The production facilities are equipped with advanced crystallization and purification systems to handle large quantities of the compound efficiently .
Análisis De Reacciones Químicas
Types of Reactions
Difluoroboranyl-fluoro-(4-nitrophenyl)iminoammonium fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: It can be reduced using reducing agents such as sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents. The reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various boron-containing compounds, amine derivatives, and substituted nitrophenyl compounds.
Aplicaciones Científicas De Investigación
Difluoroboranyl-fluoro-(4-nitrophenyl)iminoammonium fluoride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound is studied for its potential use in biological imaging and as a probe for detecting specific biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and bacterial infections.
Mecanismo De Acción
The mechanism of action of difluoroboranyl-fluoro-(4-nitrophenyl)iminoammonium fluoride involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, including proteins and nucleic acids. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with cellular signaling pathways and enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrobenzenediazonium tetrafluoroborate: This compound shares a similar nitrophenyl group and boron-fluorine bonding but differs in its overall structure and reactivity.
4-Nitrophenylboronic acid: Another related compound with a nitrophenyl group and boron atom, but with different functional groups and chemical properties.
Uniqueness
Difluoroboranyl-fluoro-(4-nitrophenyl)iminoammonium fluoride is unique due to its specific combination of boron, fluorine, and nitrophenyl groups. This unique structure imparts distinctive chemical properties, making it valuable for various applications in research and industry. Its ability to undergo multiple types of chemical reactions and form stable complexes with biomolecules sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C6H4BF4N3O2 |
|---|---|
Peso molecular |
236.92 g/mol |
Nombre IUPAC |
difluoroboranyl-fluoro-(4-nitrophenyl)iminoazanium;fluoride |
InChI |
InChI=1S/C6H4BF3N3O2.FH/c8-7(9)13(10)11-5-1-3-6(4-2-5)12(14)15;/h1-4H;1H/q+1;/p-1 |
Clave InChI |
PLZRVLZVEPAMRG-UHFFFAOYSA-M |
SMILES canónico |
B([N+](=NC1=CC=C(C=C1)[N+](=O)[O-])F)(F)F.[F-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Naphtho[2,3-c]furan](/img/structure/B14757053.png)









![N-[4-[[[(3R,4R)-1-[(2S)-2-Amino-1-oxopropyl]-3-methyl-4-piperidinyl]amino]sulfonyl]-1-naphthalenyl]-2-methyl-benzamide](/img/structure/B14757120.png)



